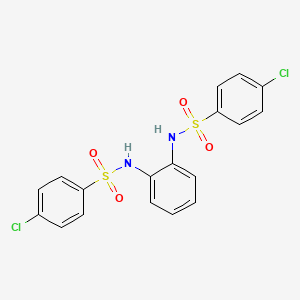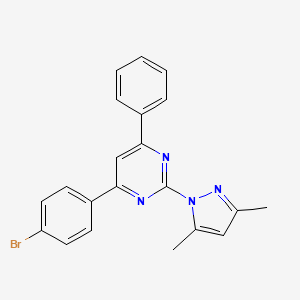![molecular formula C20H24N2O6S2 B3558369 4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3558369.png)
4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine
Vue d'ensemble
Description
4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine is a complex organic compound with the molecular formula C20H24N2O7S2
Méthodes De Préparation
The synthesis of 4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(morpholin-4-ylsulfonyl)phenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert sulfonyl groups to sulfide groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is used in the development of advanced materials with unique properties, such as improved mechanical strength and thermal stability
Mécanisme D'action
The mechanism of action of 4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming covalent bonds with active site residues. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine can be compared with similar compounds such as:
4-[4-(4-morpholin-4-ylsulfonylphenoxy)phenyl]sulfonylmorpholine: This compound has a similar structure but with an additional oxygen atom linking the phenyl rings.
4-(morpholin-4-ylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide: This compound contains a benzamide group instead of a second morpholine ring.
Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[[[4-(4-morpholinylsulfonyl)phenyl]amino]thioxomethyl]: This compound has a benzo[b]thiophene core structure with similar sulfonyl and morpholine groups.
Propriétés
IUPAC Name |
4-[4-(4-morpholin-4-ylsulfonylphenyl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S2/c23-29(24,21-9-13-27-14-10-21)19-5-1-17(2-6-19)18-3-7-20(8-4-18)30(25,26)22-11-15-28-16-12-22/h1-8H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXZUNJFFAAVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-Bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]-2-hydroxybenzoic acid](/img/structure/B3558291.png)
![6-Methyl-5-naphthalen-1-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3558293.png)
![N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B3558300.png)
![4-(4-methoxyphenyl)-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B3558314.png)
![2-chloro-N-[4-(morpholine-4-carbonyl)-2-phenylpyrazol-3-yl]benzamide](/img/structure/B3558335.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetamide](/img/structure/B3558346.png)


![Methyl 2-[[4,6-bis(4-methoxyphenyl)pyrimidin-2-yl]amino]benzoate](/img/structure/B3558357.png)
![3-[[3-(diethylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B3558363.png)
![5,5-dimethyl-3-(4-nitrophenyl)-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B3558377.png)


![4-bromo-6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B3558402.png)
